
3-Heptenoic acid
Overview
Description
3-Heptenoic acid is an organic compound with the molecular formula C7H12O2. It is a carboxylic acid with a seven-carbon chain and a double bond between the third and fourth carbon atoms. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Heptenoic acid can be synthesized through several methods. One common approach involves the oxidation of heptanal using strong oxidizing agents such as potassium permanganate or chromium trioxide . Another method involves the Grignard reaction, where a Grignard reagent reacts with carbon dioxide to form a carboxylate salt, which is then acidified to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through the pyrolysis of ricinoleic acid, a fatty acid obtained from castor bean oil. The methyl ester of ricinoleic acid is pyrolyzed to produce heptanal, which is then oxidized to form this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Heptenoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form heptanoic acid.
Reduction: It can be reduced to form heptanol.
Substitution: It can undergo substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Alcohols or amines in the presence of a dehydrating agent such as sulfuric acid.
Major Products Formed:
Oxidation: Heptanoic acid.
Reduction: Heptanol.
Substitution: Esters and amides of this compound.
Scientific Research Applications
Chemical Reactivity Studies
3-Heptenoic acid has been utilized in quantum-chemical simulations to study its reactivity under various conditions. Research indicates that both the cis and trans isomers of this compound exhibit significant binding properties when subjected to high-pressure environments, such as those found in tribological studies involving ta-C (tetrahedral amorphous carbon) surfaces. These studies demonstrate that unsaturated fatty acids like this compound can effectively bridge tribogaps by chemisorbing onto surfaces, which is crucial for understanding lubrication mechanisms in mechanical systems .
Biomedical Research
In biomedical contexts, this compound has potential applications as a biochemical assay reagent. Its structure allows it to participate in various biochemical reactions, making it useful for studying metabolic pathways and interactions with biological systems . Additionally, its unsaturated nature may contribute to its role in cellular signaling and metabolic processes.
Lubricants
The unique properties of this compound make it a candidate for use in lubricants. Its ability to form strong bonds with surfaces under pressure enhances the performance of lubricants in reducing friction and wear in mechanical systems . The study of its interactions at the molecular level helps in developing better formulations for industrial applications.
Polymer Chemistry
In polymer chemistry, this compound serves as a monomer or additive for synthesizing various polymeric materials. Its incorporation into polymer matrices can modify physical properties such as flexibility, thermal stability, and chemical resistance, thus expanding the range of applications for these materials.
Fragrance and Flavor Industry
This compound is recognized for its application as a flavoring and fragrance agent. Its unique odor profile contributes to the formulation of perfumes and food products, where it imparts a desirable scent or taste . The compound's ability to blend well with other aromatic compounds enhances its utility in creating complex fragrance profiles.
Case Studies
Mechanism of Action
The mechanism of action of 3-Heptenoic acid involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can influence enzyme activity and metabolic pathways, leading to various biological effects .
Comparison with Similar Compounds
Heptanoic acid: A saturated analog of 3-Heptenoic acid with no double bonds.
6-Heptenoic acid: An isomer with the double bond between the sixth and seventh carbon atoms.
5-Hexenoic acid: A shorter chain analog with a double bond between the fifth and sixth carbon atoms
Uniqueness: this compound is unique due to its specific double bond position, which imparts distinct chemical reactivity and physical properties compared to its analogs. This unique structure makes it valuable in specific synthetic applications and industrial processes.
Biological Activity
3-Heptenoic acid, a carboxylic acid with the molecular formula , is known for its diverse biological activities. It is part of a group of unsaturated fatty acids that are increasingly being studied for their potential therapeutic effects, particularly in the context of metabolic diseases and as inhibitors of key enzymes involved in cholesterol biosynthesis.
The primary area of research regarding this compound revolves around its role as an inhibitor of HMG-CoA reductase, an essential enzyme in the mevalonate pathway responsible for cholesterol synthesis. Inhibiting this enzyme can lead to decreased cholesterol levels, which is beneficial in managing hyperlipidemia and associated cardiovascular diseases.
Key Findings
- Inhibition Potency : Studies have shown that derivatives of this compound exhibit varying degrees of potency as HMG-CoA reductase inhibitors. For instance, certain tetrahydroindazole-substituted derivatives demonstrated up to a 1700-fold improvement in inhibitory potency compared to their non-substituted counterparts, with IC50 values as low as 3.0 nM .
- Comparative Studies : A comparative analysis revealed that some derivatives of this compound were approximately three times more potent than established statins like lovastatin . The biological activity was found to be influenced by the substituents at specific positions on the heptenoic acid structure, highlighting the importance of molecular modifications in enhancing efficacy.
Clinical Relevance
Several studies have investigated the effects of this compound and its derivatives in clinical settings:
- Cholesterol Biosynthesis : In vitro studies using HEP-G2 cells (human liver cancer cells) showed that certain derivatives could significantly inhibit cholesterol biosynthesis, with IC50 values indicating effective concentrations for therapeutic applications .
- Animal Models : In vivo studies conducted on Sprague-Dawley rats demonstrated that these compounds could effectively reduce serum cholesterol levels, suggesting their potential utility in clinical treatments for hyperlipidemia .
Toxicological Considerations
While this compound and its derivatives show promising biological activity, it is crucial to consider their safety profiles. Toxicological studies are necessary to evaluate any adverse effects associated with long-term use or high doses.
Table 1: Biological Activity of this compound Derivatives
Compound Name | IC50 (nM) | ED50 (mg/kg) | Notes |
---|---|---|---|
Tetrahydroindazole-18t | 3.0 | Not specified | Most potent among tested compounds |
Lovastatin | ~9.0 | Not specified | Established statin for comparison |
Thiophene-14 | 0.17 | 0.18 | Comparable potency to compactin |
Table 2: Effects on Cholesterol Synthesis
Treatment | Cell Line | Inhibition (%) | Duration (hours) |
---|---|---|---|
Control | HEP-G2 | 0 | - |
Tetrahydroindazole-18q | HEP-G2 | 78 | 24 |
Lovastatin | HEP-G2 | 75 | 24 |
Properties
IUPAC Name |
(E)-hept-3-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h4-5H,2-3,6H2,1H3,(H,8,9)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYXFRMDZWKZSF-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314813 | |
Record name | (3E)-3-Heptenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301314813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28163-84-0, 29901-85-7 | |
Record name | (3E)-3-Heptenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28163-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (E)-Hept-3-enoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028163840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3E)-3-Heptenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301314813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-hept-3-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.418 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hept-3-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.388 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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